5-Chloro-4-Chromanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-Chromanone is a derivative of chroman-4-one, a significant structural entity belonging to the class of oxygen-containing heterocycles. This compound features a chlorine atom at the 5th position of the chromanone ring, which can influence its chemical properties and biological activities. Chroman-4-one derivatives, including this compound, are known for their broad spectrum of biological and pharmaceutical activities .
Mechanism of Action
Target of Action
5-Chloro-4-Chromanone, like other chromanone derivatives, is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds . .
Mode of Action
Chromanone derivatives are known to exhibit a broad variety of remarkable biological and pharmaceutical activities . The absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .
Biochemical Pathways
Chromanone derivatives are known to affect various biological activities such as anticancer, tumor necrosis factor-α (tnf-α) inhibitors, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (ache) inhibitor, antihuman immunodeficiency virus (hiv), anticonvulsant, antidepressants, anticoronal and antitubercular activity .
Result of Action
Chromanone derivatives are known to exhibit a broad spectrum of significant biological and pharmaceutical activities .
Biochemical Analysis
Biochemical Properties
5-Chloro-4-Chromanone, like other Chroman-4-one derivatives, plays a significant role in biochemical reactions
Cellular Effects
Chroman-4-one derivatives have been associated with a wide range of pharmacological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, and antiviral activities . These activities suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Chroman-4-one derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-Chromanone typically involves the chlorination of chroman-4-one. One common method is the Pechmann condensation, where substituted phenols react with cinnamic acid in the presence of polyphosphoric acid. The reaction mixture is heated in a water bath at 75–80ºC for 1–1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid .
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-4-Chromanone undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Halogen exchange or nucleophilic substitution at the chlorine position.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Various substituted chromanones depending on the nucleophile used.
Scientific Research Applications
5-Chloro-4-Chromanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Chroman-4-one: Lacks the chlorine atom, resulting in different chemical and biological properties.
Flavanone: Similar structure but with a different substitution pattern.
Isoflavone: Contains a different arrangement of the aromatic ring and oxygen atom.
Uniqueness: 5-Chloro-4-Chromanone’s unique feature is the chlorine atom at the 5th position, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and studying enzyme interactions .
Properties
IUPAC Name |
5-chloro-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-3H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDCOZXJBUCGSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670468 |
Source
|
Record name | 5-Chloro-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40670468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1199782-82-5 |
Source
|
Record name | 5-Chloro-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40670468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.